molecular formula C16H26N2O2 B5510224 1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate CAS No. 312519-76-9

1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate

Cat. No. B5510224
CAS RN: 312519-76-9
M. Wt: 278.39 g/mol
InChI Key: JMOGRRAUCBZNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate and its analogues often involves modifying existing structures to alter lipophilicity and introduce more polar functional groups to enhance potential biomedical applications. A notable approach includes substituting methylene groups with polar functionalities in the propylene linker and at specific positions in the molecule to achieve desired properties, such as reduced lipophilicity and improved affinity for specific receptor subtypes (Abate et al., 2011). This process highlights the importance of structural modification in enhancing the compound's suitability for further applications, including as positron emission tomography radiotracers.

Scientific Research Applications

σ Receptor Ligands and Oncology Applications

The σ receptor is a significant target in the development of diagnostic and therapeutic agents due to its involvement in various pathological and physiological processes, including cancer. Analogues of σ receptor ligands, similar in structure to "1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate," have been designed with reduced lipophilicity to improve their utility in oncology. These novel analogues aim to possess characteristics conducive to entering tumor cells, with minimal antiproliferative activity, making them suitable for potential use as positron emission tomography (PET) radiotracers in cancer diagnosis and treatment monitoring (Abate et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Compounds containing piperazine rings are found in a variety of pharmaceuticals, so it’s possible that this compound could have biological activity .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore whether the modifications to the cyclohexyl acetate structure confer any unique properties or activities .

properties

IUPAC Name

[1-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]cyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(19)20-16(7-4-3-5-8-16)9-6-10-18-13-11-17(2)12-14-18/h3-5,7-8,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGRRAUCBZNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351393
Record name ST082798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312519-76-9
Record name ST082798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.